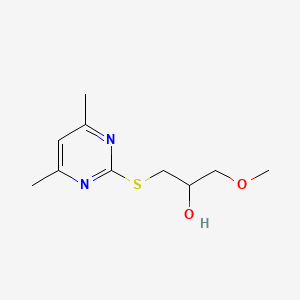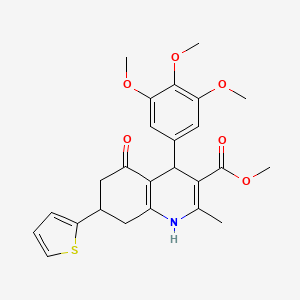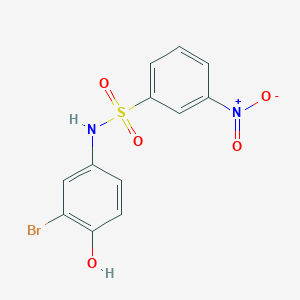
1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with 3-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrimidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-methoxylated derivatives or altered pyrimidine rings.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a sulfanyl group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7-4-8(2)12-10(11-7)15-6-9(13)5-14-3/h4,9,13H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGFNUCQNRAOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(COC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5097596.png)
![2-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5097610.png)

![(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5097618.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5097630.png)
![N-[2-methyl-1-(4-morpholinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5097657.png)

![4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]morpholine](/img/structure/B5097684.png)
![4-{2-[2,7-bis(allyloxy)-9H-fluoren-9-ylidene]hydrazino}benzoic acid](/img/structure/B5097692.png)
![11-(4-nitrophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097698.png)
![3-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B5097702.png)
![4-[6-(3-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5097706.png)
![1-(2-furoyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5097708.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5097711.png)
